Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-

Catalog No.
S12763160
CAS No.
62128-31-8
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-y...

CAS Number

62128-31-8

Product Name

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-

IUPAC Name

(4-methylphenyl)-(1-methylpyrrol-2-yl)methanone

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3

InChI Key

WKUBFPPJDMDEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-, also known by its CAS number 37496-06-3, is a chemical compound with the molecular formula C12_{12}H11_{11}NO. This compound features a pyrrole ring substituted with a methyl group and is attached to a 4-methylphenyl group through a carbonyl linkage. The structure can be represented as follows:

  • Molecular Weight: 185.22 g/mol
  • Density: 1.05 g/cm³
  • Boiling Point: 312.2 °C
  • Flash Point: 142.6 °C

The compound exhibits unique properties due to the presence of both aromatic and heterocyclic components, making it of interest in various chemical and biological applications .

Typical of ketones and nitrogen-containing compounds:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It may also engage in condensation reactions with amines or other nucleophiles to form imines or related compounds.

These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development .

The synthesis of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-methylphenyl isocyanate with 1-methylpyrrole under controlled conditions to yield the desired ketone.
  • Acylation:
    • Using acetic anhydride or acetyl chloride in the presence of a base to acetylate the pyrrole nitrogen followed by hydrolysis.
  • Electrophilic Aromatic Substitution:
    • Introducing the 4-methylphenyl group onto the pyrrole ring through electrophilic substitution reactions.

These methods highlight the compound's accessibility for synthetic chemists interested in exploring its properties further .

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- has potential applications in various fields:

  • Pharmaceuticals: Its structural features may lend themselves to drug design, particularly in developing antimicrobial or anticancer agents.
  • Material Science: The compound could be utilized in creating advanced materials due to its unique chemical properties.
  • Research Tools: As a synthetic intermediate, it may serve as a building block for more complex molecules in organic synthesis.

The versatility of this compound makes it a candidate for further exploration in both academic and industrial settings .

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- shares structural similarities with several other compounds. Below is a comparison with some related compounds:

Compound NameMolecular FormulaMolecular Weight
Methanone, (4-methoxyphenyl)(1-methylpyrrol)C13_{13}H13_{13}NO199.23 g/mol
Methanone, (4-chlorophenyl)(1-methylpyrrol)C12_{12}H10_{10}ClN225.67 g/mol
Methanone, (4-fluorophenyl)(1-methylpyrrol)C12_{12}H10_{10}FN209.23 g/mol

Uniqueness:
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific combination of a methylated pyrrole and a para-substituted phenyl group. This combination may influence its reactivity and biological activity differently compared to other similar compounds listed above .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types